Metabolic Stability Advantage: CYP4F2 Inhibition Profile Differentiates from Thiazole-Containing Analog INH1
N-(2,4-Dimethylphenyl)benzamide (CAS 6328-77-4) exhibits a CYP4F2 inhibition IC50 of 221 μM (2.21E+5 nM) in recombinant human CYP4F2 expressed in baculovirus-infected insect cells, using Luc-4F2/3 substrate with 30-minute NADPH preincubation [1]. In contrast, the structurally related thiazole-containing analog INH1 (CAS 313553-47-8), which retains the 2,4-dimethylphenyl moiety but incorporates a thiazole linker, demonstrates substantially higher target engagement with Hec1/Nek2 pathway inhibition at GI50 = 10–21 μM in breast cancer cell lines [2]. This divergence in activity profiles illustrates that N-(2,4-Dimethylphenyl)benzamide exhibits negligible off-target CYP4F2 interaction at concentrations where INH1 exerts potent cellular effects, making the non-thiazole parent scaffold preferable for applications where minimal CYP perturbation is required.
| Evidence Dimension | CYP4F2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 221 μM (2.21E+5 nM) |
| Comparator Or Baseline | INH1 (thiazole-containing analog): GI50 = 10–21 μM in breast cancer cell lines (Hec1/Nek2 target engagement) |
| Quantified Difference | ~10–20× lower target engagement potency for CYP4F2 compared to INH1's primary cellular target |
| Conditions | Target: recombinant human CYP4F2 expressed in baculovirus-infected insect cells; substrate Luc-4F2/3; 30 min NADPH preincubation |
Why This Matters
This quantifies the compound's minimal CYP4F2 liability relative to more biologically active analogs, supporting its selection as a negative control or scaffold for derivatization where metabolic stability is prioritized over target engagement.
- [1] BindingDB. BDBM50527963 / CHEMBL4557940: N-(2,4-dimethylphenyl)benzamide CYP4F2 inhibition. IC50 = 2.21E+5 nM. View Source
- [2] Wu G, Qiu XL, Zhou L, et al. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Research. 2008;68(20):8393-8399. View Source
